1,3-Diisopropylimidazolium chloride
Overview
Description
1,3-Diisopropylimidazolium chloride is an organic compound with the molecular formula C9H17ClN2. It is a type of imidazolium salt, which is commonly used in various chemical reactions and applications. This compound is known for its high thermal stability and solubility in polar solvents such as water, ethanol, and ether .
Mechanism of Action
Target of Action
The primary target of 1,3-Diisopropylimidazolium chloride is Ruthenium N-heterocyclic carbene complexes . These complexes are efficient catalysts for the amidation of primary alcohols and amines .
Mode of Action
This compound acts as a ligand for ruthenium-catalyzed greener amide bond formation . It facilitates the dehydrogenative coupling of amines and alcohols, leading to the formation of amide bonds .
Biochemical Pathways
The compound plays a crucial role in the amide synthesis pathway from alcohols and amines by the extrusion of dihydrogen . This process is catalyzed by Ruthenium N-heterocyclic carbene complexes .
Result of Action
The result of the action of this compound is the formation of amide bonds . This is achieved through the dehydrogenative coupling of amines and alcohols .
Biochemical Analysis
Biochemical Properties
1,3-Diisopropylimidazolium chloride is known to be a ligand for ruthenium-catalyzed greener amide bond formation by dehydrogenative coupling of amines and alcohols . This suggests that it interacts with enzymes and proteins involved in these biochemical reactions.
Molecular Mechanism
The molecular mechanism of this compound involves its role as a ligand in the ruthenium-catalyzed formation of amide bonds . This process involves the dehydrogenative coupling of amines and alcohols, suggesting that this compound may interact with biomolecules involved in these reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Diisopropylimidazolium chloride can be synthesized through the alkylation of imidazole with isopropyl chloride in the presence of a base such as potassium carbonate. The reaction typically proceeds as follows:
- Imidazole is dissolved in a suitable solvent like acetonitrile.
- Isopropyl chloride is added to the solution.
- Potassium carbonate is added to neutralize the hydrochloric acid formed during the reaction.
- The mixture is stirred at room temperature for several hours.
- The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity .
Chemical Reactions Analysis
Types of Reactions
1,3-Diisopropylimidazolium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted imidazolium salts.
Complexation Reactions: It forms complexes with transition metals, which are useful in catalysis.
Common Reagents and Conditions
Bis-indenyl nickel(II): Reacts to form (C9H7)NiCl(1,3-diisopropylimidazol-2-ylidene).
Major Products
1,3-Diisopropylimidazole-2-thione: Formed by reacting with sulfur.
Nickel Complexes: Formed by reacting with bis-indenyl nickel(II).
Scientific Research Applications
1,3-Diisopropylimidazolium chloride has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dicyclohexylimidazolium chloride
- 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride
- 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
- 1-Ethyl-3-methylimidazolium chloride
Uniqueness
1,3-Diisopropylimidazolium chloride is unique due to its high thermal stability and solubility in polar solvents. Its isopropyl groups provide steric hindrance, which can influence the reactivity and selectivity of the compound in various chemical reactions. Additionally, its ability to form stable complexes with transition metals makes it a valuable ligand in catalysis .
Properties
IUPAC Name |
1,3-di(propan-2-yl)imidazol-1-ium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N2.ClH/c1-8(2)10-5-6-11(7-10)9(3)4;/h5-9H,1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOFXKPAOJLLPII-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C[N+](=C1)C(C)C.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60459393 | |
Record name | 1,3-Diisopropylimidazolium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60459393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139143-09-2 | |
Record name | 1,3-Diisopropylimidazolium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60459393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Diisopropylimidazolium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1,3-Diisopropylimidazolium chloride in ruthenium-catalyzed amide synthesis?
A: this compound acts as a precursor for the N-heterocyclic carbene (NHC) ligand, 1,3-diisopropylimidazol-2-ylidene (IiPr) [, ]. This IiPr ligand coordinates to ruthenium, forming a key component of the active catalyst in the direct synthesis of amides from alcohols and amines []. The reaction proceeds without requiring stoichiometric additives or hydrogen acceptors and liberates dihydrogen as a byproduct [].
Q2: How does the structure of 1,3-diisopropylimidazol-2-ylidene influence its coordination to metals like ruthenium and molybdenum?
A: The steric bulk provided by the two isopropyl groups in 1,3-diisopropylimidazol-2-ylidene influences its coordination to metals. In both ruthenium [] and molybdenum complexes [], the carbene ligand coordinates to the metal center through the carbon atom located between the two nitrogen atoms in the imidazole ring. The bulky isopropyl groups create a steric environment around the metal center, which can impact the reactivity and selectivity of the resulting metal complex.
Q3: Beyond ruthenium, are there other metal complexes featuring 1,3-diisopropylimidazol-2-ylidene relevant to chemical synthesis?
A: Yes, 1,3-diisopropylimidazol-2-ylidene has been successfully coordinated to other metals like molybdenum [] and hafnium []. These complexes are valuable tools in organometallic chemistry and have potential applications in various catalytic transformations. For example, molybdenum complexes with this NHC ligand have been investigated for their potential in organic synthesis [].
Q4: Are there any studies investigating the stability or compatibility of this compound or its carbene derivative under different reaction conditions?
A: While the provided research papers primarily focus on the synthesis and catalytic activity of metal complexes containing the 1,3-diisopropylimidazol-2-ylidene ligand, they do offer some insights. The successful formation and utilization of these complexes in different reaction conditions, including the presence of bases like potassium tert-butoxide [], suggest a degree of stability for both the imidazolium salt and the carbene derivative under those specific conditions. Further research focused on the stability and compatibility of this ligand system would be beneficial to explore its broader applicability in synthetic chemistry.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.